QAQ dichloride

Photopharmacology Ion channel block Kv channel

Researchers requiring reversible optical silencing of nociceptors without genetic modification face a critical gap: irreversible blockers like QX-314 preclude temporal control, while monocationic photoswitches (e.g., AAQ) lack Nav/Cav activity. QAQ dichloride (CAS 1204416-85-2, ≥98% HPLC) uniquely delivers bistable, light-gated blockade of Nav, Kv, and Cav channels via its dicationic azobenzene core, with TRPV1-dependent entry confining action to pain-sensing neurons. • 6-fold trans/cis potency difference on Kv channels; 20-fold on glutamate receptors-wide dynamic range for reversible optical control. • Validated in vivo: topical co-application (200 nmol QAQ + capsaicin) produces light-dependent corneal analgesia in rats with second-scale reversibility. • TRPV1-mediated loading restricts photosensitization to lamina I-II in spinal slices, sparing non-nociceptive circuits. Supplied as yellow-to-orange solid powder; store at -20°C; ships at ambient/blue ice.

Molecular Formula C28H44Cl2N6O2
Molecular Weight 567.59
Cat. No. B1150262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQAQ dichloride
Synonyms2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride
Molecular FormulaC28H44Cl2N6O2
Molecular Weight567.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QAQ Dichloride: Photoswitchable Ion Channel Blocker for Pain Research


QAQ dichloride (Quaternary Ammonium–Azobenzene–Quaternary Ammonium; CAS 1204416-85-2; MW 567.59; C₂₈H₄₄Cl₂N₆O₂) is a synthetic, membrane-impermeant, photoswitchable ion channel blocker that optically controls voltage-gated Na⁺ (Nav), K⁺ (Kv), and Ca²⁺ (Cav) channels via reversible trans–cis photoisomerization of its central azobenzene moiety [1]. In the thermally stable trans configuration (favored in darkness or 500 nm green light), QAQ blocks these channels from the cytoplasmic side; upon illumination with 380 nm UV light, isomerization to the cis form relieves blockade and restores neuronal activity [2]. Unlike conventional local anesthetics, QAQ selectively enters nociceptive neurons through endogenous TRPV1 channels activated by noxious stimuli, enabling non-genetic, light-gated silencing of pain-sensing neurons in vitro and in vivo without affecting most other cell types [1].

QAQ Dichloride: Why Generic Substitution Fails


QAQ dichloride occupies a unique intersection of three functional properties that no single close analog simultaneously delivers. The non-photoswitchable comparator QX-314 shares TRPV1-dependent nociceptor entry and multi-channel block but produces irreversible silencing persisting for hours, precluding temporal control [1]. The monocationic photoswitch AAQ offers light-dependent Kv channel modulation but exhibits minimal activity at Nav and Cav channels and lacks the dicationic charge that governs QAQ's voltage-dependent binding depth [2]. The red-shifted derivative QENAQ improves tissue penetration with visible-light control, yet its fast thermal relaxation (3]. Procuring a generic substitute without verifying these parameters risks experimental failure: a compound with the wrong charge state, channel selectivity profile, or photoswitching kinetics will not replicate QAQ's validated in vivo light-gated analgesia [1].

QAQ Dichloride: Head-to-Head Comparative Evidence


Shaker Kv Channel Block: Trans vs Cis Potency

In a direct electrophysiological comparison on heterologously expressed Shaker K⁺ channels, trans-QAQ was sixfold more potent than cis-QAQ at blocking K⁺ current [1]. Both isomers acted as use-dependent open-channel blockers binding from the cytoplasmic side, but only trans-QAQ blockade exhibited slight voltage-dependence, confirming that photoisomerization alters not only potency but also the mode of channel interaction [1].

Photopharmacology Ion channel block Kv channel

Glutamate Receptor Block: Trans vs Cis Isomer Potency

At the insect neuromuscular junction, QAQ concentration–response analysis on excitatory postsynaptic current (eEPSC) area yielded IC50 values of 13 ± 2 μM in ambient light (trans-rich) versus 270 ± 27 μM under 365 nm illumination (cis-rich), representing a 20-fold difference in potency between the trans and cis photoisomers [1]. In the same study, DENAQ acted as a light-dependent potentiator rather than an inhibitor, and AAQ showed a mixed mechanism, underscoring that structurally similar azobenzene quaternary ammonium compounds produce functionally divergent outcomes [1].

Glutamate receptor Synaptic transmission Photoswitch

QAQ vs AAQ on Calcium-Permeable AMPA Receptors

In a side-by-side comparison on calcium-permeable AMPA receptors, QAQ (dicationic) displayed greater inhibitory potency than AAQ (monocationic) under both dark and illuminated conditions. In darkness, QAQ IC50 = 17.0 ± 2.0 μM versus AAQ IC50 = 28.5 ± 1.1 μM. Under 380 nm illumination (cis-enriched), QAQ IC50 = 55.4 ± 1.17 μM versus AAQ IC50 = 107.2 ± 20.6 μM [1]. The voltage-dependence of QAQ block was also stronger than that of AAQ, consistent with its double positive charge driving deeper voltage-dependent binding within the channel pore [1]. Both compounds showed weaker activity against calcium-impermeable AMPA receptors (only ~10–20% inhibition at 30 μM) [1].

AMPA receptor Glutamate receptor Photopharmacology Voltage-dependent block

QAQ vs QX-314: Reversible vs Irreversible Block

Both QAQ and the quaternary ammonium lidocaine derivative QX-314 enter nociceptive neurons via TRPV1 channels and block voltage-gated Na⁺, K⁺, and Ca²⁺ channels from the intracellular side [1]. The critical distinction is reversibility: QAQ blockade is rapidly relieved upon photoisomerization to the cis form with 380 nm light, enabling repeated on/off cycles of neuronal silencing [1]. In contrast, QX-314, once inside the cell, cannot escape, and channel blockade persists irreversibly for many hours, as explicitly noted in the primary literature: 'the irreversibility of QX-314 precludes temporally precise regulation of nociceptor activity' [1]. QAQ was specifically developed to overcome this limitation [1].

Reversibility Local anesthetic TRPV1 Pain research

Nociceptor-Selective Photosensitization in Spinal Cord

In rat spinal cord slices, QAQ (1 mM, 30 min loading) produced significant light-dependent reduction of EPSC amplitude in lamina II (nociceptive termination zone) upon switching from 380 to 500 nm light, while EPSCs recorded in lamina III–IV (non-nociceptive termination zone) were unaffected by the same light switch [1]. TRPV1 blockade with BCTC significantly reduced QAQ-mediated photosensitization, and ruthenium red (a non-selective TRP pore blocker) entirely prevented it [1]. TRPV1-knockout mice showed strongly reduced but not completely abolished photosensitization, confirming TRPV1 as the primary entry route [1]. QAQ is also reported not to affect Kir (inward-rectifier) or HCN (hyperpolarization-activated cyclic nucleotide-gated) channels .

Nociceptor selectivity Spinal cord TRPV1 Pain circuitry

QAQ vs AAQ: Ion Channel Block Spectrum

QAQ blocks voltage-gated Na⁺, K⁺, and Ca²⁺ channels in its trans configuration, as demonstrated by whole-cell recordings showing light-sensitive blockade of Nav currents in NG108-15 cells and Kv currents in DRG neurons [1]. In contrast, the monocationic analog AAQ exhibits minimal activity at Nav1.2 and L-type Ca²⁺ channels, functioning primarily as a Kv-selective photoswitch . AAQ chloride IC50 values for Kv channels are reported as 2 μM (500 nm/trans) and 64 μM (380 nm/cis), yielding a 32-fold photoswitching ratio for Kv , but these values do not extend to Nav or Cav channels. QAQ also spares Kir and HCN channels, distinguishing its profile from DENAQ, BENAQ, and AAQ which block HCN channels [2].

Channel selectivity Nav channel Kv channel Cav channel

QAQ Dichloride: Best-Fit Application Scenarios


Optical Nociceptor Silencing in Spinal Cord Slices

QAQ dichloride is uniquely suited for experiments requiring laminar-specific, light-gated silencing of nociceptive afferent terminals in spinal cord slices. Its TRPV1-dependent entry mechanism confines photosensitization to lamina I–II, sparing non-nociceptive lamina III–IV circuits [1]. The 6-fold trans/cis potency difference on Kv channels [2] and the 20-fold difference on glutamate receptors [3] provide a wide dynamic range for reversible optical control. This specificity cannot be achieved with QX-314 (irreversible) or AAQ (Kv-selective, no nociceptor targeting). Researchers should pre-treat slices with QAQ (1 mM) for 30 min in the presence of capsaicin to maximize TRPV1-mediated loading [1].

In Vivo Photopharmacology of Pain Models

QAQ dichloride is the only membrane-impermeant, photoswitchable ion channel blocker validated for in vivo light-gated analgesia. Topical co-application of QAQ (200 nmol) with capsaicin (100 pmol, 10 μL/eye) produces light-dependent modulation of corneal nocifensive blink threshold in rats [1]. The fast reversibility (seconds) contrasts with the irreversible block of QX-314, making QAQ the tool of choice for studies requiring repeated within-subject on/off cycles of pain suppression without genetic manipulation [1]. The compound's membrane impermeance ensures that only neurons with active TRPV1 (or P2X7) channels accumulate the blocker, providing built-in cellular selectivity [1].

Light-Gated Open-Channel Block of Glutamate Receptors

QAQ dichloride enables voltage-dependent, light-controlled open-channel block of NMDA, calcium-permeable AMPA, and calcium-impermeable AMPA receptors with distinct binding modes at each subtype [1]. Its dicationic charge produces stronger voltage-dependence than monocationic AAQ (δb = 0.70 for QAQ vs 0.90 for AAQ on AMPA receptors), making QAQ preferable for experiments dissecting voltage-dependent binding mechanisms [1]. QAQ's 1.7–1.9-fold higher potency than AAQ on calcium-permeable AMPA receptors [1] translates to lower working concentrations and reduced off-target effects in slice preparations.

Non-Genetic Optical Control for Drug Discovery Screening

QAQ dichloride provides a non-genetic alternative to optogenetics for screening compounds that modulate nociceptor excitability. QAQ-mediated photosensitization occurs within minutes of application and dissipates as the molecule is metabolized or diffuses away, avoiding permanent genetic alteration [1]. Its selectivity for TRPV1-expressing neurons [1] and its lack of activity on Kir and HCN channels [2] make it suitable for high-content screening assays where broad-spectrum ion channel blockers would confound interpretation. The bistable photostationary states (trans relaxed in dark, cis induced at 380 nm, trans restored at 500 nm) [2] enable straightforward integration with automated fluorescence microscopy platforms.

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